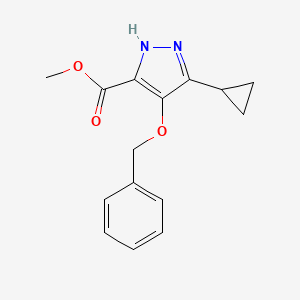
Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylmethoxy group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with cyclopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the phenylmethoxy group: This can be done through nucleophilic substitution reactions using phenylmethoxy halides and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylmethoxy halides with sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- The presence of the phenylmethoxy group in Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
属性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
methyl 3-cyclopropyl-4-phenylmethoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)13-14(12(16-17-13)11-7-8-11)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17) |
InChI 键 |
DYKWVKIHECDBTQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=NN1)C2CC2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
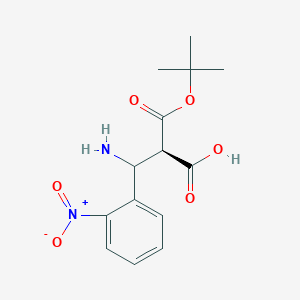
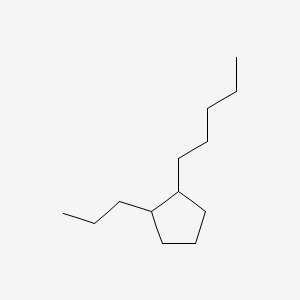

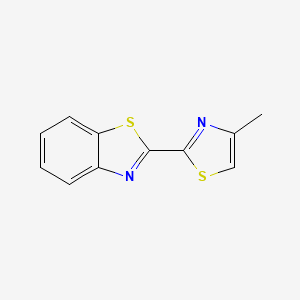
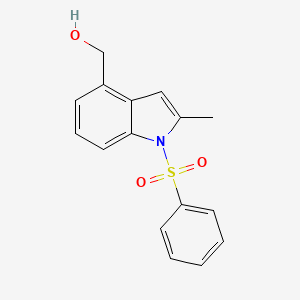
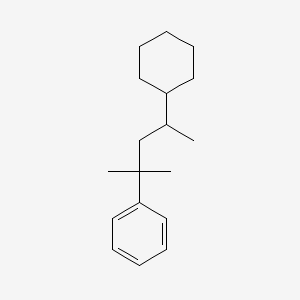

![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)



